

A Comprehensive Technical Guide to 2-Chloro-6-Methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-6-Methylpyridine

Cat. No.: B1173947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-6-Methylpyridine**, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on experimental protocols and reaction mechanisms.

Chemical Identity and Properties

2-Chloro-6-Methylpyridine, also known as 6-Chloro-2-picoline, is a substituted pyridine derivative with the CAS number 18368-63-3.^{[1][2][3][4][5]} Its structure, featuring a chlorine atom and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis.^[6]

Physical and Chemical Properties

The physical and chemical properties of **2-Chloro-6-Methylpyridine** are summarized in the table below. It is a colorless to light yellow liquid with a characteristic pungent odor.^[7] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and acetone.^[7]

Property	Value	Source(s)
CAS Number	18368-63-3	[1][2][3][4]
Molecular Formula	C ₆ H ₆ ClN	[1][2][4][6]
Molecular Weight	127.57 g/mol	[1][2][5][6]
Appearance	Colorless to light yellow liquid	[1][6][7]
Odor	Pungent	[7]
Boiling Point	172-174 °C (at 760 mmHg)64-68 °C (at 10 mmHg)	[2][7]
Melting Point	-21 °C to -43 °C	[7]
Density	1.11 - 1.167 g/mL at 25 °C	[1][2][7]
Refractive Index (n ₂₀ /D)	1.527	[1][2]
Flash Point	58 °C - 74 °C (closed cup)	[2][7]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, acetone	[7]

Safety and Handling

2-Chloro-6-Methylpyridine is classified as a warning-level hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[2]

Hazard Information	Details	Source(s)
Signal Word	Warning	[2]
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[2]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[2]
GHS Pictograms	Exclamation Mark	[8]
Storage Class	10 - Combustible liquids	[2]

Applications in Research and Development

2-Chloro-6-Methylpyridine is a key intermediate in the synthesis of a wide range of compounds with significant biological activity.

- **Pharmaceuticals:** It serves as a precursor for the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[6]
- **Agrochemicals:** This compound is utilized in the manufacturing of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[6]
- **Material Science:** Its unique chemical structure is leveraged in the development of specialty polymers and resins.[6]
- **Biochemical Research:** It is used as a biochemical reagent, notably as a strong inhibitor of methane monooxygenase, a key enzyme in the aerobic oxidation of methane.[1]

Key Experimental Protocols

Synthesis of 2-Chloro-6-Methylpyridine

A common method for the synthesis of **2-Chloro-6-Methylpyridine** involves the chlorination of 2-methylpyridine (2-picoline). While specific industrial processes can vary, a representative

laboratory-scale synthesis is outlined below.

Objective: To synthesize **2-Chloro-6-Methylpyridine** from 2-picoline.

Materials:

- 2-Picoline
- Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
- Inert solvent (e.g., carbon tetrachloride)
- Radical initiator (e.g., AIBN)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, dissolve 2-picoline in an inert solvent.
- Add a radical initiator to the solution.
- Heat the mixture to reflux.
- Slowly bubble chlorine gas through the refluxing solution, or add the liquid chlorinating agent dropwise.
- Monitor the reaction progress using Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **2-Chloro-6-Methylpyridine**.

Expected Outcome: A colorless to light yellow liquid.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and GC-MS to confirm its identity and purity.

Nucleophilic Substitution Reaction

The chlorine atom in **2-Chloro-6-Methylpyridine** is susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), allowing for the introduction of various functional groups.

Objective: To demonstrate a typical nucleophilic substitution reaction using an amine nucleophile.

Materials:

- **2-Chloro-6-Methylpyridine**
- Amine (e.g., piperidine)
- Solvent (e.g., ethanol)
- Base (e.g., potassium carbonate)
- Standard laboratory glassware for heating

Procedure:

- In a sealed reaction vessel, dissolve **2-Chloro-6-Methylpyridine** in the chosen solvent.
- Add the amine nucleophile and the base to the solution.

- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
- Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer, filter, and concentrate.
- Purify the product by column chromatography on silica gel.

Signaling Pathways and Mechanisms

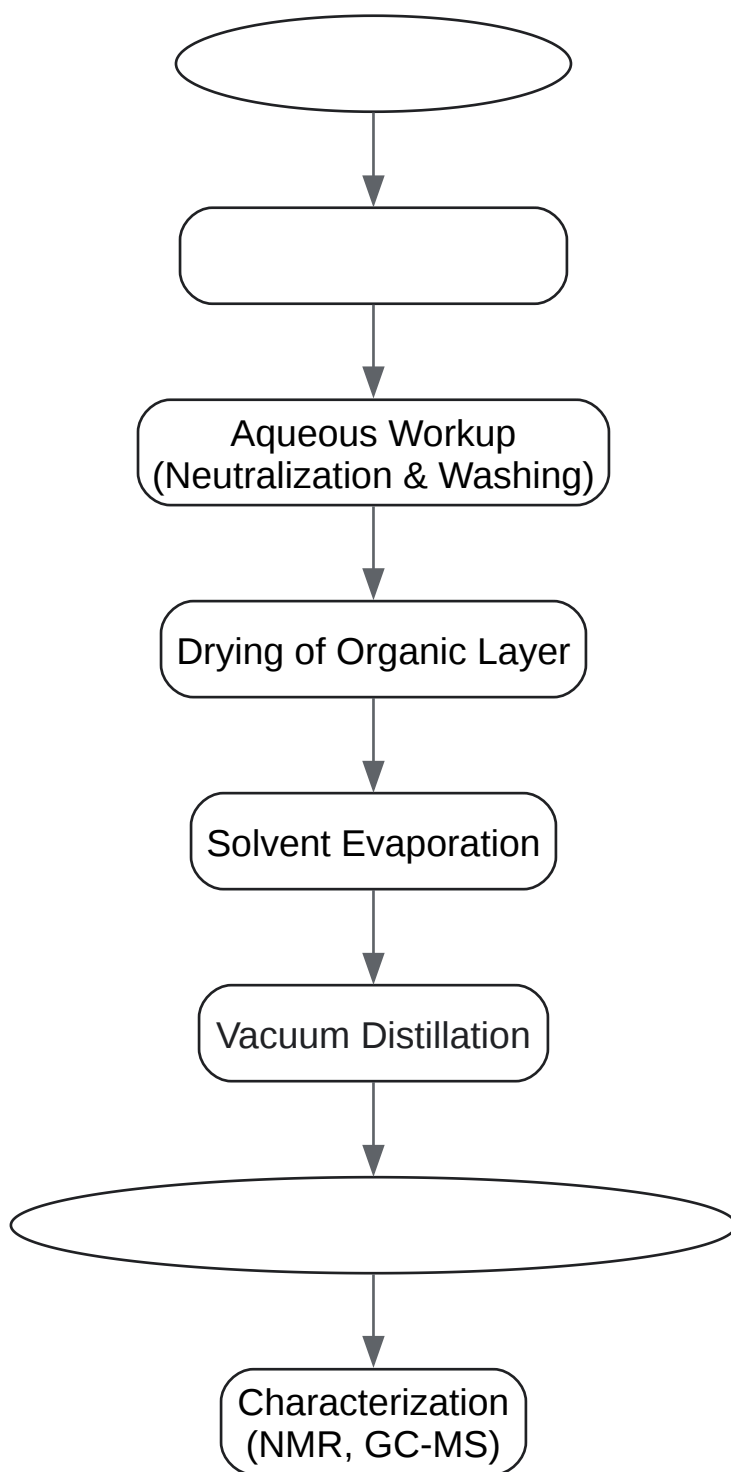
Nucleophilic Aromatic Substitution (S_NAr) Mechanism

The S_NAr reaction of **2-Chloro-6-Methylpyridine** proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of **2-Chloro-6-Methylpyridine**.

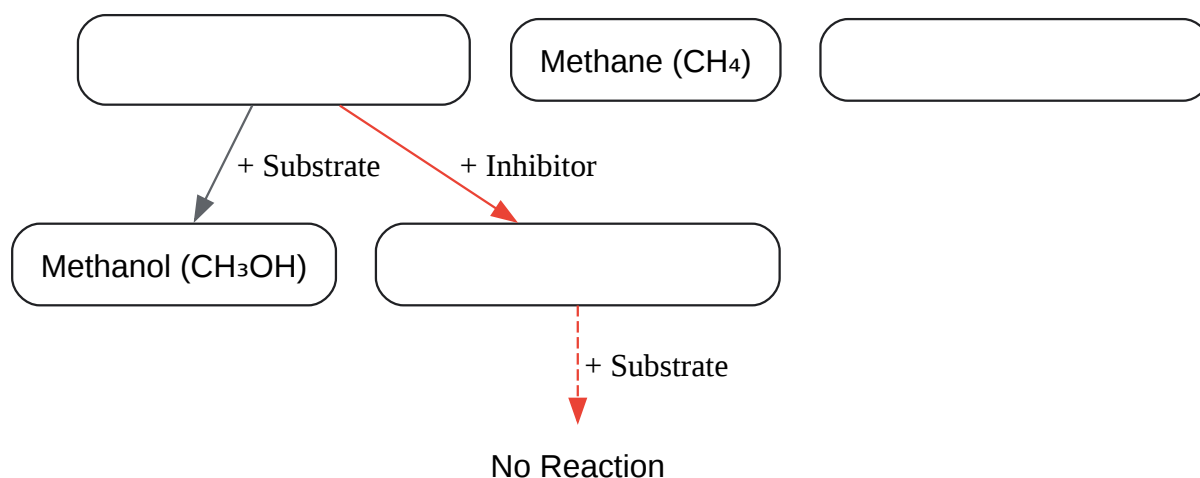


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Caption: Workflow for the synthesis of **2-Chloro-6-Methylpyridine**.

Inhibition of Methane Monooxygenase

2-Chloro-6-Methylpyridine acts as an inhibitor of methane monooxygenase, an enzyme crucial for the oxidation of methane by methanotrophic bacteria. The inhibitory action disrupts the normal catalytic cycle of the enzyme.



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Caption: Conceptual diagram of methane monooxygenase inhibition.

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